molecular formula C17H16FN5O2S B4516855 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4516855
M. Wt: 373.4 g/mol
InChI Key: NQAMOYUVAHNRNZ-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted with a 4-fluorophenyl group at position 2. This core is linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing an isopropyl substituent.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-10(2)16-20-21-17(26-16)19-14(24)9-23-15(25)8-7-13(22-23)11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAMOYUVAHNRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the thiadiazole moiety. Common reagents used in these reactions include fluorobenzene, hydrazine derivatives, and thiadiazole precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and pyridazinone rings are susceptible to nucleophilic attack. Key observations include:

Reaction Site Reagents/Conditions Outcome
Thiadiazole C-S bondAlkyl halides (R-X) in DMF, 60°CFormation of S-alkyl derivatives via sulfur substitution .
Pyridazinone C=O groupGrignard reagents (R-MgX)Ketone reduction to secondary alcohol; regioselectivity influenced by F substituents.

The 4-fluorophenyl group enhances electron-withdrawing effects, increasing electrophilicity at the pyridazinone carbonyl.

Oxidation-Reduction Reactions

Redox behavior is governed by the heterocyclic systems:

Target Group Reagents Product
Thiadiazole ringH₂O₂, acetic acid, 40°CSulfur oxidation to sulfoxide/sulfone derivatives.
Pyridazinone ketoneNaBH₄ in ethanolSelective reduction to pyridazinol (secondary alcohol).

Oxidation of the thiadiazole sulfur is reversible under mild reducing conditions (e.g., Zn/HCl) .

Cyclization and Condensation Reactions

The acetamide linker facilitates cyclization:

Reaction Type Conditions Result
Intramolecular cyclizationPOCl₃, refluxFormation of fused thiadiazolo-pyridazinone systems.
Knoevenagel condensationAldehydes, piperidine catalystα,β-unsaturated amide derivatives via enolate intermediates.

Cyclization reactions are stereospecific, favoring E-isomers due to steric hindrance from the isopropyl group.

Acid-Base Reactivity

The compound displays pH-dependent tautomerism and protonation:

Site pH Range Behavior
Pyridazinone N-atompH < 3Protonation at N-2, forming a cationic species.
Thiadiazole ylidenepH 7–9Deprotonation to generate a resonance-stabilized anion .

Acidic conditions stabilize the thiadiazole ring, while basic media promote acetamide hydrolysis .

Catalytic Functionalization

Transition-metal catalysis enables selective modifications:

Catalyst Reaction Key Product
Pd(PPh₃)₄Suzuki coupling (aryl boronic acids)Biaryl derivatives at the 4-fluorophenyl position.
CuI, NEt₃Ullmann coupling (aryl halides)Cross-coupled thiadiazole-aryl ethers .

Catalytic reactions proceed with >75% yield under optimized conditions (e.g., 80°C, 12 h).

Stability and Degradation Pathways

Critical stability data under stress conditions:

Condition Observation Mechanism
UV light (254 nm)Photooxidation of thiadiazole to sulfonic acid derivatives.Radical-mediated oxidation
Aqueous NaOH (1M, 70°C)Hydrolysis of acetamide to carboxylic acid and thiadiazole amine .Nucleophilic acyl substitution

Degradation kinetics follow first-order models, with half-lives of 8–12 h under alkaline conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures may act as Histone Deacetylase (HDAC) inhibitors . HDACs play a crucial role in regulating gene expression by modifying histones. Inhibiting these enzymes can lead to altered gene expression patterns, potentially inducing apoptosis in cancer cells. The specific mechanisms through which this compound interacts with HDACs require further investigation but suggest a promising avenue for cancer therapy.

Anti-inflammatory Properties

Compounds containing thiadiazole groups have been associated with anti-inflammatory effects. This compound's structural characteristics may enable it to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Neuroprotective Effects

Some studies suggest that similar compounds can exhibit neuroprotective properties by modulating oxidative stress and neuronal survival pathways. This opens the possibility for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Pathways

The synthesis of this compound typically involves multi-step procedures that may include:

  • Formation of the pyridazine ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Attachment of the thiadiazole moiety through coupling reactions.
    These synthetic routes are crucial for optimizing yield and purity, enabling further biological testing.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide
  • Key Differences : The pyridin-2-yl group replaces the thiadiazole-ylidene moiety in the target compound.
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide
  • Key Differences: Incorporates an imidazo-thiadiazole system instead of pyridazinone.
  • Implications: The imidazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity compared to the pyridazinone core in the target compound .
Hydroxyacetamide Derivatives (FP1–12)
  • Key Differences: Feature triazole or oxazolone rings instead of pyridazinone.
  • Implications : The hydroxyacetamide group in FP1–12 derivatives may confer higher polarity, influencing bioavailability compared to the target compound’s thiadiazole-ylidene substituent .

Physicochemical Properties

Property Target Compound Pyridin-2-yl Analog Imidazo-Thiadiazole Analog Hydroxyacetamide (FP1–12)
Molecular Weight ~435.45 g/mol (estimated) ~353.34 g/mol ~432.46 g/mol ~380–420 g/mol
LogP (Predicted) 2.8–3.5 2.1–2.7 3.0–3.6 1.5–2.5
Hydrogen Bond Donors 1 2 2 2–3
Hydrogen Bond Acceptors 7 6 8 6–8

Notes:

  • The thiadiazole-ylidene group may enhance π-π stacking with aromatic residues in biological targets compared to pyridin-2-yl or hydroxyacetamide groups .

Biological Activity

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O2SC_{19}H_{19}FN_{4}O_{2}S with a molecular weight of approximately 380.4 g/mol. It features a pyridazine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : The structural components suggest potential interactions with microbial targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the fluorophenyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against bacterial strains.

Anticancer Potential

Studies have shown that pyridazine derivatives can induce apoptosis in cancer cells. The compound's ability to affect cell signaling pathways related to growth and survival makes it a candidate for further investigation in oncology.

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin receptors. This aligns with findings from related compounds that have shown affinity for 5-HT receptors .

Case Studies

  • Antidepressant Activity : A study evaluated related pyridazine compounds for their ability to bind to serotonin receptors. Results indicated promising antidepressant activity through receptor modulation .
  • Anticancer Studies : In vitro studies demonstrated that similar compounds could inhibit tumor cell proliferation, suggesting a mechanism involving apoptosis induction.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyridazine AAntimicrobialMembrane disruption
Pyridazine BAnticancerApoptosis induction
Pyridazine CAntidepressantSerotonin receptor modulation
Pyridazine DAnti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of this pyridazinone-thiadiazole hybrid?

A modular approach involves refluxing substituted phenyl-oxazolones with amino-triazolyl acetamide precursors in pyridine/zeolite (Y-H)-catalyzed conditions (150°C, 5 hours). Post-reaction purification via recrystallization (ethanol/HCl) yields crystalline derivatives suitable for biological screening . Key considerations:

  • Optimize stoichiometry (equimolar ratios) to minimize side products.
  • Monitor reaction progress via TLC/HPLC to confirm intermediate formation.

Q. How can structural validation be performed for this compound?

X-ray crystallography is the gold standard for confirming the pyridazinone-thiadiazole core and substituent geometry. For example, related fluorophenyl-pyridin-2-yl acetamides have been resolved with C–H···O/N hydrogen-bonding networks, confirming planarity and tautomeric states . Alternative methods:

  • NMR : Assign δ 6.8–7.2 ppm (fluorophenyl protons) and δ 2.1–2.4 ppm (isopropyl group) .
  • IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize antiproliferative assays (e.g., MTT against HeLa or MCF-7 cells) due to structural similarities to hydroxyacetamide derivatives showing IC₅₀ values <10 µM . Include kinase inhibition profiling (e.g., EGFR or VEGFR-2) to assess thiadiazole-mediated ATP-binding interactions .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

Discrepancies in solubility (DMSO vs. aqueous buffers) often arise from tautomerism in the thiadiazole ring. To address this:

  • Perform pH-dependent UV-Vis spectroscopy (200–400 nm) to identify dominant tautomeric forms.
  • Use molecular dynamics simulations (e.g., Gaussian09) to model solvation effects .
  • Cross-validate with HPLC retention times under varied mobile-phase pH .

Q. What strategies optimize potency against drug-resistant cancer cell lines?

Structure-activity relationship (SAR) studies suggest:

  • Pyridazinone modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 3 enhances intercalation with DNA topoisomerases .
  • Thiadiazole substitution : Replacing isopropyl with cyclopropyl improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
  • Acetamide linker : Methylation of the acetamide nitrogen reduces P-glycoprotein efflux .

Q. How to design experiments to elucidate the mechanism of action?

A multi-omics approach is recommended:

  • Proteomics : SILAC-based quantification to identify target proteins (e.g., apoptosis regulators).
  • Transcriptomics : RNA-seq to map pathways affected by pyridazinone-thiadiazole hybrids (e.g., p53/MDM2 axis) .
  • Molecular docking : AutoDock Vina to simulate binding to kinases (PDB: 1M17) or DNA repair enzymes .

Methodological Challenges & Solutions

Q. What analytical techniques confirm batch-to-batch purity for in vivo studies?

Combine:

  • HPLC-ELSD : Quantify residual solvents (pyridine < 0.1% per ICH Q3C).
  • LC-MS/MS : Detect trace isomers (e.g., E/Z configurations in thiadiazole) .
  • Elemental analysis : Ensure C, H, N, S deviations < 0.3% theoretical values .

Q. How to address discrepancies in reported IC₅₀ values for similar compounds?

Standardize protocols:

  • Use identical cell lines (ATCC-verified) and passage numbers.
  • Control for DMSO concentration (<0.1% v/v).
  • Validate assays with reference compounds (e.g., doxorubicin for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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